Cysteine Protease inhibitor (hydrochloride)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Les inhibiteurs de la protéase à cystéine sont des composés qui inhibent l'activité des protéases à cystéine, qui sont des enzymes qui clivent les liaisons peptidiques dans les protéines. Ces inhibiteurs sont essentiels à la régulation de l'activité protéolytique dans divers processus physiologiques et pathologiques. Les inhibiteurs de la protéase à cystéine (chlorhydrate) sont particulièrement importants en recherche médicale en raison de leurs applications thérapeutiques potentielles dans le traitement de maladies telles que le cancer, la polyarthrite rhumatoïde et les infections parasitaires .

Mécanisme D'action

Target of Action

Cysteine Protease Inhibitor Hydrochloride primarily targets cysteine proteases , a class of proteolytic enzymes . These enzymes are involved in various biological processes, including extracellular matrix turnover, antigen presentation, digestion, immune invasion, hemoglobin hydrolysis, parasite invasion, and egress . They play a key role in the regulation of cellular status and protein function, particularly in cancer metabolism and cancer cell survival .

Mode of Action

Cysteine Protease Inhibitor Hydrochloride interacts with its targets by binding to the active site of cysteine proteases, thereby inhibiting their activity . The inhibitor prevents unwanted digestion by acting as an endogenous inhibitor of the mature enzyme . The prodomain of the enzyme, which is necessary for the activation of the mature enzyme, is removed through different modes .

Biochemical Pathways

Cysteine Protease Inhibitor Hydrochloride affects various biochemical pathways. It regulates the processing of transglutaminases, crucial in the biochemical pathway responsible for regulating the cross-linking and desquamation of the stratum corneum . It also plays a role in the regulation of programmed cell death in plants . The inhibitor’s action on cysteine proteases can lead to the complete proteolysis of cell adhesive structures, notably the desmogleins .

Pharmacokinetics

It’s known that the inhibitor can block the active site of cysteine proteases , suggesting that it can interact directly with its target enzymes in the body.

Result of Action

The action of Cysteine Protease Inhibitor Hydrochloride leads to various molecular and cellular effects. By inhibiting cysteine proteases, it can prevent the excessive cleavage of antigenic epitopes , regulate the balance between the loss of the outer squames and mitosis of the cells in the basal cell layer , and block programmed cell death triggered by oxidative stress . Uncontrolled proteolytic activity, which can lead to abnormal hair follicle formation and deleterious effects on the skin barrier function, can be prevented by the inhibitor .

Action Environment

The action, efficacy, and stability of Cysteine Protease Inhibitor Hydrochloride can be influenced by various environmental factors. It’s known that cysteine proteases are present in all living organisms , suggesting that the inhibitor’s action might be influenced by the biological environment in which these enzymes are present.

Analyse Biochimique

Biochemical Properties

Cysteine Protease Inhibitor Hydrochloride interacts with cysteine proteases, a type of enzyme that catalyzes the breakdown of proteins by hydrolyzing peptide bonds . This interaction is characterized by the inhibitor binding to the active site of the enzyme, preventing it from engaging with its usual substrates .

Cellular Effects

The effects of Cysteine Protease Inhibitor Hydrochloride on cells are largely due to its inhibitory action on cysteine proteases. By inhibiting these enzymes, it can affect various cellular processes, including protein degradation, cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Cysteine Protease Inhibitor Hydrochloride exerts its effects at the molecular level primarily through its interaction with cysteine proteases. It binds to the active site of these enzymes, preventing them from catalyzing the hydrolysis of peptide bonds in proteins . This can lead to changes in gene expression and other cellular processes .

Metabolic Pathways

Cysteine Protease Inhibitor Hydrochloride is involved in the metabolic pathways related to protein degradation, given its role as an inhibitor of cysteine proteases

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse des inhibiteurs de la protéase à cystéine implique souvent la création de squelettes dipeptidiques avec des têtes de guerre spécifiques qui peuvent interagir avec le site actif de l'enzyme. Les voies de synthèse courantes comprennent la préparation de dipeptidyl époxyesters, de dipeptidyl énoates et de dipeptidyl nitroalcènes. Ces composés sont synthétisés par diverses réactions organiques, notamment l'estérification, l'alkylation et la formation de nitriles .

Méthodes de production industrielle : La production industrielle des inhibiteurs de la protéase à cystéine implique généralement des techniques de synthèse organique à grande échelle. Le processus comprend l'utilisation de réactifs de haute pureté et de conditions de réaction contrôlées pour assurer la cohérence et l'efficacité du produit final. Des techniques telles que la chromatographie et la cristallisation sont utilisées pour purifier les inhibiteurs synthétisés .

Analyse Des Réactions Chimiques

Types de réactions : Les inhibiteurs de la protéase à cystéine subissent plusieurs types de réactions chimiques, notamment :

Oxydation : Les inhibiteurs peuvent être oxydés pour former des sulfoxydes ou des sulfones.

Réduction : Les réactions de réduction peuvent convertir les disulfures en thiols.

Substitution : Les réactions de substitution nucléophile peuvent modifier la structure de l'inhibiteur pour améliorer son affinité de liaison.

Réactifs et conditions courantes :

Agents oxydants : Peroxyde d'hydrogène, acide m-chloroperbenzoïque.

Agents réducteurs : Dithiothréitol, tris(2-carboxyethyl)phosphine.

Solvants : Diméthylsulfoxyde, acétonitrile.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent des inhibiteurs modifiés avec une stabilité et des propriétés de liaison améliorées, telles que les sulfoxydes, les sulfones et les dérivés thiols .

Applications De Recherche Scientifique

Les inhibiteurs de la protéase à cystéine (chlorhydrate) ont une large gamme d'applications en recherche scientifique :

Chimie : Utilisés comme outils pour étudier les mécanismes enzymatiques et les interactions protéiques.

Biologie : Employés dans la recherche sur les processus cellulaires impliquant la protéolyse, tels que l'apoptose et l'autophagie.

Médecine : Enquête sur leur potentiel thérapeutique dans le traitement de maladies telles que le cancer, les infections parasitaires et les affections inflammatoires.

Industrie : Utilisés dans le développement de produits pharmaceutiques et comme additifs dans divers procédés industriels

5. Mécanisme d'action

Les inhibiteurs de la protéase à cystéine exercent leurs effets en se liant au site actif des protéases à cystéine, empêchant ainsi l'enzyme de cliver les liaisons peptidiques dans les protéines. Les inhibiteurs forment généralement une liaison covalente avec le groupe thiol du résidu cystéine catalytique, ce qui entraîne une inhibition irréversible de l'enzyme. Ce mécanisme est essentiel à la régulation de l'activité protéolytique dans divers processus biologiques .

Composés similaires :

Sulfones vinyliques : Inhibiteurs irréversibles puissants des protéases à cystéine, utilisés dans la conception de médicaments pour les protéases parasitaires et mammifères.

Inhibiteurs à base de nitrile : Inhibiteurs réversibles covalents qui forment une liaison covalente avec le résidu cystéine catalytique.

Époxysulfones : Versions oxydées des sulfones vinyliques, utilisées comme inhibiteurs des cathépsines humaines.

Unicité : Les inhibiteurs de la protéase à cystéine (chlorhydrate) sont uniques en raison de leur interaction spécifique avec le groupe thiol du résidu cystéine catalytique, conduisant à une inhibition hautement sélective et puissante. Cette spécificité en fait des outils précieux à la fois en recherche et en applications thérapeutiques .

Comparaison Avec Des Composés Similaires

Vinyl Sulfones: Potent irreversible inhibitors of cysteine proteases, used in drug design for parasitic and mammalian proteases.

Nitrile-Based Inhibitors: Covalent reversible inhibitors that form a covalent bond with the catalytic cysteine residue.

Epoxysulfones: Oxidized versions of vinyl sulfones, used as inhibitors of human cathepsins.

Uniqueness: Cysteine protease inhibitors (hydrochloride) are unique due to their specific interaction with the thiol group of the catalytic cysteine residue, leading to highly selective and potent inhibition. This specificity makes them valuable tools in both research and therapeutic applications .

Propriétés

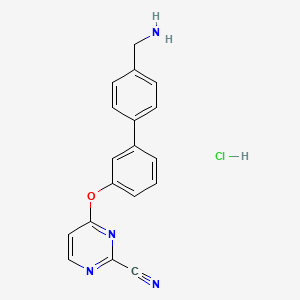

IUPAC Name |

4-[3-[4-(aminomethyl)phenyl]phenoxy]pyrimidine-2-carbonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O.ClH/c19-11-13-4-6-14(7-5-13)15-2-1-3-16(10-15)23-18-8-9-21-17(12-20)22-18;/h1-10H,11,19H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOZJROVPTNXLPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=NC(=NC=C2)C#N)C3=CC=C(C=C3)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(ethanesulfonyl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B2631163.png)

![N-(1-benzylpiperidin-4-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2631165.png)

![3-amino-N-(2,6-dichlorophenyl)-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2631167.png)

![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2631170.png)

![6-bromo-4H-benzo[d][1,3]dioxine-8-carbaldehyde](/img/structure/B2631171.png)

![1-[3-(2-methoxyphenoxy)propyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B2631175.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2631176.png)

![4-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-2-(5-ethyl-1,3,4-oxadiazol-2-yl)morpholine](/img/structure/B2631177.png)

![2-((4-Fluorophenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2631180.png)

![(Z)-2-(2-fluorobenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2631182.png)